SAG (Racemate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H34Cl3N3O3S |
|---|---|
Molecular Weight |
599.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.2H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;2*1H2 |
InChI Key |
ALVFNLNRYPAMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.O.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Agonism of Sag Racemate
Direct Interaction with the Smoothened Receptor
SAG acts as a direct agonist of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR). nih.govstemcell.com This interaction is crucial for the activation of the Hedgehog signaling pathway, and it occurs independently of the canonical ligand, Sonic Hedgehog (Shh), and its receptor, Patched (Ptch). nih.govbio-techne.com
Binding Site Analysis on the Smoothened Receptor
Research has pinpointed the binding site of SAG to the seven-transmembrane (7TM) domain of the Smoothened receptor. stemcell.complos.orgbiorxiv.org This heptahelical bundle forms a pocket where SAG directly binds. stemcell.com Radioligand binding assays have been instrumental in characterizing this interaction, revealing that SAG binds with high affinity. researchgate.net Competition binding studies further confirm that SAG occupies a site within the 7TM domain that can be competed for by other Smo antagonists. plos.org Interestingly, some studies suggest the existence of overlapping but distinct binding sites within the 7TM pocket for various Smo modulators. plos.org The binding of SAG to this specific site is a critical initiating event for downstream signaling. biorxiv.org
| Parameter | Value | Reference |
| Binding Site | Seven-transmembrane (7TM) domain/heptahelical bundle | stemcell.complos.orgbiorxiv.org |
| Dissociation Constant (Kd) | 59 nM | stemcell.combio-techne.com |
| EC₅₀ in Shh-light 2 cells | ~3 nM | stemcell.combio-techne.com |
Conformational Changes Induced by SAG Binding
The binding of SAG to the Smoothened receptor is not a passive event; it induces significant conformational changes in the receptor, which are essential for its activation. nih.govplos.orgbiorxiv.org Upon binding, SAG stabilizes a specific active conformation of Smo. stemcell.com A notable intracellular change occurs in the first intracellular loop (IC1), which shifts inward toward a specific amino acid residue, W535, in the seventh transmembrane domain (TM7). nih.gov This interaction between IC1 and W535 is thought to be a key trigger for Smo activation. nih.gov These conformational shifts are sufficient to promote the accumulation of Smo in the primary cilium, a critical step for its signaling activity. nih.gov
Activation of Downstream Hedgehog Pathway Effectors
The activation of Smo by SAG initiates a cascade of events within the cell, leading to the activation of downstream effectors of the Hedgehog pathway. nih.govbiorxiv.org This ultimately results in changes in gene expression that drive various cellular processes. stemcell.com
Regulation of Gli Transcription Factor Activity
The primary downstream effectors of the Hedgehog pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). nih.govunisi.it In the absence of Hh signaling, full-length Gli proteins are processed into truncated repressor forms. tib.eu The activation of Smo by SAG leads to the processing of Gli transcription factors into their active forms. biorxiv.org Specifically, SAG stimulation induces the expression of Gli1 protein and inhibits the processing of Gli3 into its repressor form (Gli3R). researchgate.net This shift from Gli repressors to Gli activators is a central event in the transcriptional response to Hedgehog signaling. tib.eubiorxiv.org The activated Gli proteins then translocate to the nucleus to regulate the expression of target genes. nih.gov
Modulation of Specific Target Gene Expression in Cellular Contexts
The activation of Gli transcription factors by the SAG-Smoothened complex leads to the modulation of a specific set of target genes. biorxiv.orgqueensu.ca In various cellular contexts, SAG has been shown to upregulate the expression of canonical Hedgehog target genes. researchgate.net For example, in neonatal stroke models, SAG administration led to a significant increase in the expression of Gli1 and Cyclin D1 (CCD1). biorxiv.org In medulloblastoma cell lines, SAG induces the expression of GLI1 and PTCH transcripts. researchgate.net Similarly, studies in NIH 3T3 cells have shown that SAG treatment leads to increased Gli-driven luciferase activity, indicating the activation of target gene expression. nih.gov The specific set of target genes regulated by SAG can vary depending on the cell type and the biological context.
| Cellular Context | Target Genes Modulated by SAG | Reference |
| Rat model of neonatal stroke | Cyclin D1 (CCD1), Gli1 | biorxiv.org |
| Human medulloblastoma cells | GLI1, PTCH, HHIP | researchgate.net |
| NIH 3T3 cells | Gli-dependent luciferase reporter | nih.gov |
| C3H10T1/2 cells | Gli1 | acs.org |
Subcellular Localization and Dynamic Regulation of Smoothened
The subcellular localization of Smoothened is tightly regulated and is a key aspect of Hedgehog signal transduction. nih.govfrontiersin.org In the absence of a signal, Smo is largely localized to intracellular vesicles. nih.gov Upon activation by an agonist like SAG, Smo translocates to and accumulates in the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hedgehog pathway. nih.govembopress.org This ciliary accumulation is a critical step for Smo to become fully active and signal to downstream components. nih.gov The binding of SAG is sufficient to induce this ciliary accumulation, even in the absence of the natural ligand Shh and its receptor Ptch. nih.gov Furthermore, studies have shown that SAG can induce the translocation of Smo to the primary cilia in a dose-dependent manner. nih.gov This dynamic regulation of Smoothened's subcellular localization is a crucial control point in the activation of the Hedgehog pathway.
Role of Primary Cilia in Smoothened Activation
In vertebrates, the primary cilium, a microtubule-based organelle projecting from the cell surface, is indispensable for Hedgehog signal transduction. nih.govplos.org This specialized compartment serves as a distinct signaling environment, concentrating key components of the Hh pathway. nih.gov The G-protein coupled receptor Smoothened (SMO), the obligate transducer of the pathway, is both enriched and activated within the cilium. nih.gov The cilium provides an ideal environment for GPCR signaling, with SMO being the most intensely studied example. nih.gov In the absence of an Hh signal, the receptor Patched (Ptc) is localized to the cilium and inhibits SMO activity, preventing it from accumulating in the ciliary membrane. plos.orgnih.gov Upon pathway activation, this inhibition is relieved, allowing for SMO-mediated signal transduction, which is critically dependent on its presence within the primary cilium. nih.govplos.org
Influence of SAG on Smoothened Translocation and Accumulation
The Smoothened agonist (SAG) directly induces the activation of the Hh pathway by binding to SMO. nih.govbiorxiv.org This binding event triggers the translocation and significant accumulation of SMO within the primary cilium. nih.govembopress.orgnih.gov Treatment with SAG results in a notable enrichment of SMO in the ciliary membrane, a hallmark of pathway activation. nih.gov For instance, in IMCD3 and C3H10T1/2 cells, SAG treatment induced Smo translocation in 82% and 92% of cells, respectively. embopress.org This process is linked to the phosphorylation of SMO by kinases such as GRK2 and CK1α, which is a necessary step for its ciliary accumulation and subsequent activation. plos.orgembopress.org Studies have shown that SAG, much like the natural ligand Sonic hedgehog (Shh), induces the ciliary accumulation of phosphorylated SMO. plos.org Conversely, antagonists like cyclopamine (B1684311) can trap unphosphorylated, inactive SMO in the cilia. plos.orgbiorxiv.org Single-molecule imaging has revealed that in the presence of SAG, the confinement of SMO molecules near the base of the cilia decreases, facilitating their movement and accumulation. nih.gov
| Cell Line | Condition | Observed Effect on Smo | Reference |
|---|---|---|---|
| NIH/3T3 | SAG Treatment | Enrichment and accumulation of Smo in primary cilia. | nih.govbiorxiv.org |
| IMCD3 | SAG Treatment | Induced Smo translocation in 82% of cells. | embopress.org |
| C3H10T1/2 | SAG Treatment | Induced Smo translocation in 92% of cells. | embopress.org |
| Wild-type MEFs | SAG Treatment | Accumulation of phosphorylated Smo in cilia. | plos.org |
| Primary Hypothalamic Neurons | SAG Treatment (400 nM for 24h) | Pharmacological activation of the Hedgehog pathway. | frontiersin.org |
Mechanistic Interplay with Other Hedgehog Pathway Modulators
The activity of SAG is intricately linked with other molecules that modulate the Hh pathway, including both antagonists that inhibit its function and other agonists that may produce synergistic or distinct effects.
Competitive and Allosteric Interactions with Smoothened Antagonists
Smoothened antagonists can inhibit the Hh pathway through different mechanisms, including competitive and allosteric interactions relative to agonists like SAG.
Cyclopamine and Related Antagonists: Cyclopamine, a well-known steroidal alkaloid inhibitor of SMO, is overcome by SAG, indicating that SAG acts downstream or competes with cyclopamine. stemcell.comnih.gov Radioligand binding assays using [³H]cyclopamine showed that it could be fully displaced by all examined SMO agonists and antagonists, suggesting a common or overlapping binding region. nih.govresearchgate.net However, some studies propose that cyclopamine traps SMO in an inactive conformation within the cilium, a state distinct from the SAG-induced active conformation. biorxiv.orgplos.org
SANT-1 and SANT-2: In contrast, antagonists like SANT-1 and SANT-2 exhibit allosteric modulation. nih.gov While they fully inhibit SAG-induced Hh pathway activation in functional assays, SANT-1 does not completely displace the binding of a radiolabeled SAG derivative ([³H]SAG-1.3). nih.govresearchgate.net This suggests that SANT-1 binds to a different site on SMO than SAG, allosterically modulating the receptor to prevent its activation. nih.gov
Itraconazole (ITZ): The antifungal drug Itraconazole has been identified as a Hh pathway inhibitor. Hh pathway activation by SAG was diminished by increasing concentrations of ITZ, suggesting that ITZ acts as a non-competitive inhibitor with respect to the SAG binding site. nih.gov
Macrocyclic Inhibitors: Certain macrocyclic inhibitors, such as compound 29 (BRD-6851), have shown complex interactions. This compound acts as an allosteric inhibitor of SAG while behaving as a competitive inhibitor of another SMO agonist, purmorphamine (B1684312). acs.org This highlights the existence of multiple distinct binding sites or conformations that can be differentially engaged by various ligands. acs.org
| Antagonist | Interaction with SAG | Experimental Observation | Reference |
|---|---|---|---|
| Cyclopamine | Competitive/Downstream Action | SAG abrogates cyclopamine's inhibitory effect. [³H]cyclopamine binding is fully displaced by SAG. | stemcell.comnih.gov |
| SANT-1 | Allosteric | Fully inhibits SAG-induced pathway activation but does not fully displace [³H]SAG-1.3 binding. | nih.govresearchgate.net |
| SANT-2 | Allosteric | Fully inhibits SAG-induced pathway activation; binds in a manner consistent with allosteric modulation. | nih.gov |
| Itraconazole (ITZ) | Non-competitive | Attenuates SAG-induced Hh pathway activation. | nih.gov |
| Compound 29 (BRD-6851) | Allosteric | Acts as an allosteric inhibitor of SAG-induced Gli1 expression. | acs.org |
Synergistic and Antagonistic Effects with Other Agonists
The interplay of SAG with other Hh pathway agonists provides further insight into the mechanism of SMO activation. Purmorphamine, another small-molecule agonist, also activates the pathway by targeting SMO. researchgate.net Studies comparing the effects of SAG and purmorphamine are used to characterize the specific binding sites and mechanisms of action of new potential inhibitors. acs.orgresearchgate.net For example, the antagonist compound 29 was found to be an allosteric inhibitor of SAG but a competitive inhibitor of purmorphamine, suggesting these two agonists may stabilize different active conformations of SMO or bind with distinct interactions. acs.org The use of multiple agonists like SAG and purmorphamine in cellular assays allows for a more detailed characterization of how different classes of antagonists interact with and inhibit SMO. acs.orgresearchgate.net
Stereochemical Considerations and Enantioselective Research of Sag Racemate
Fundamentals of Chirality and Racemic Compounds in Chemical Biology
Enantiomerism is a fundamental concept in stereochemistry, describing a specific type of isomerism. Molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituent groups. Much like a person's left and right hands, enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it an equal amount in the counter-clockwise direction (levorotatory, (-)).
The significance of enantiomerism is profoundly amplified in the context of chemical biology and pharmacology. Biological systems, including receptors, enzymes, and nucleic acids, are inherently chiral, being constructed from stereospecific building blocks like L-amino acids and D-sugars. Consequently, these biological macromolecules create a chiral environment. The interaction between a small chiral molecule and a biological receptor is often analogized to a hand fitting into a glove; a right-handed glove will fit a right hand perfectly but will not accommodate a left hand. Similarly, one enantiomer of a compound may bind to its biological target with high affinity and elicit a specific response, while its mirror-image counterpart may bind weakly, not at all, or even interact with a different target, leading to a distinct biological outcome.
A racemic mixture, or racemate, is an equimolar (50:50) mixture of two enantiomers. Because the equal and opposite optical rotations of the two enantiomers cancel each other out, a racemate is optically inactive. While chemically straightforward to synthesize in many cases, the use of racemic mixtures in biological systems research presents significant challenges and can lead to ambiguous or misleading results.
When a racemate is introduced into a biological system, the observed effect is a composite of the individual activities of both enantiomers. Several scenarios can arise:
One Enantiomer is Active: The desired biological activity may be attributable to only one enantiomer (the eutomer), while the other (the distomer) is biologically inert. In this case, the distomer acts as an impurity, effectively halving the concentration of the active compound.
Enantiomers Have Different Activities: The enantiomers may possess qualitatively different biological activities. One might be an agonist, while the other could be an antagonist at the same receptor, or one might interact with an entirely different target, leading to off-target effects.
Enantiomers Have Different Potencies: Both enantiomers may exhibit the same type of activity but with significantly different potencies.
The use of a racemate complicates the interpretation of structure-activity relationships (SAR) and can obscure the true potency and efficacy of the pharmacologically relevant enantiomer. Therefore, the separation and individual biological evaluation of enantiomers are critical for precise pharmacological characterization and for understanding the stereoselective requirements of the biological target.
Enantioselective Biological Activity of SAG (Racemate)
Research into the Smoothened (Smo) agonist SAG has revealed a profound degree of stereoselectivity in its biological action. The commercially available SAG is typically a racemate, but studies involving its resolved enantiomers have demonstrated that the agonistic activity resides almost exclusively in one of the two mirror-image forms.
The two enantiomers of SAG, designated as (+)-SAG and (-)-SAG, have been separated and their ability to activate the Hedgehog (Hh) signaling pathway via the Smoothened receptor has been quantified. Experimental findings consistently show that (+)-SAG is a highly potent agonist of the Smoothened receptor. In contrast, (-)-SAG is substantially less active, exhibiting a potency that is several orders of magnitude lower than its (+)-counterpart.
In cellular assays measuring the activation of the Hh pathway (e.g., Gli-luciferase reporter assays), (+)-SAG typically demonstrates an EC₅₀ (half-maximal effective concentration) in the low nanomolar range. The racemic mixture shows an intermediate potency, as its activity is effectively diluted by the presence of the far less active (-)-enantiomer. The (-)-enantiomer itself often requires micromolar concentrations to elicit a comparable response, and in some contexts, it is considered virtually inactive. This stark difference underscores the critical importance of stereochemistry in the molecular recognition of SAG by its target.
Table 1: Comparative Biological Activity of SAG Enantiomers and Racemate
This table summarizes the differential potency of SAG's stereoisomers in activating the Hedgehog signaling pathway.
| Compound | Enantiomeric Form | Representative EC₅₀ for Hh Pathway Activation | Biological Role |
| (+)-SAG | Dextrorotatory | ~3 nM | Eutomer (Potent Agonist) |
| (-)-SAG | Levorotatory | > 3000 nM | Distomer (Weak/Inactive) |
| SAG (Racemate) | Equimolar Mixture | ~6 nM | Composite Activity |
The dramatic difference in potency between (+)-SAG and (-)-SAG is a direct consequence of stereoselective interactions within the chiral binding pocket of the Smoothened receptor. Smoothened is a G protein-coupled receptor (GPCR) with a complex, seven-transmembrane domain structure that creates a specific three-dimensional binding site for small molecule modulators.
The molecular architecture of the (+)-SAG enantiomer allows it to achieve an optimal geometric fit within this pocket. Its functional groups are precisely positioned to engage in key non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—with specific amino acid residues lining the binding site. This multi-point, high-affinity binding stabilizes the active conformation of the Smoothened receptor, triggering downstream signal transduction.
Conversely, the (-)-SAG enantiomer, being a mirror image, cannot achieve the same complementary fit. When it enters the binding pocket, its functional groups are misaligned relative to the key interacting residues of the receptor. This poor fit may result in steric clashes or the absence of crucial stabilizing interactions, leading to a much weaker binding affinity and, consequently, a significantly reduced ability to activate the receptor. This molecular-level discrimination is the basis for the observed enantioselectivity and highlights the exquisite specificity of the Smoothened receptor for its ligands.
Analytical Methodologies for Enantiomer Resolution and Characterization
To investigate the enantioselective properties of chiral compounds like SAG, robust analytical methods for their separation (resolution) and characterization are indispensable. These techniques allow researchers to isolate enantiopure samples for biological testing and to confirm their stereochemical identity and purity.
The primary technique for the analytical and preparative separation of enantiomers is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method utilizes a chiral stationary phase (CSP), which is a solid support medium that has been modified with a chiral molecule. As the racemic mixture of SAG passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to the different spatial arrangements of these complexes, one enantiomer interacts more strongly with the stationary phase than the other, causing it to be retained longer. This differential retention allows the enantiomers to be separated and eluted from the column at different times, enabling their collection as individual, enantiopure fractions.
Another powerful separation technique is Chiral Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. Similar to HPLC, Chiral SFC employs chiral stationary phases to achieve enantiomeric resolution based on differential interactions.
Once separated, the absolute configuration and enantiomeric purity of the SAG fractions are confirmed using chiroptical techniques. Circular Dichroism (CD) Spectroscopy is a key method for this purpose. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign), providing a distinctive fingerprint for each enantiomer and allowing for the determination of enantiomeric excess (e.e.).
Table 2: Summary of Key Analytical Techniques for SAG Enantiomer Analysis
This table outlines the primary methodologies used to separate and characterize the enantiomers of SAG.
| Technique | Principle | Application to SAG Research |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and separation. | Resolution of racemic SAG into pure (+)-SAG and (-)-SAG for individual biological testing. Quantification of enantiomeric purity. |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to chiral HPLC but uses a supercritical fluid mobile phase for often faster and more efficient separations. | An alternative or complementary method to chiral HPLC for the preparative and analytical resolution of SAG enantiomers. |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image spectra. | Confirmation of the identity and absolute stereochemistry of the separated (+)-SAG and (-)-SAG fractions. Determination of enantiomeric excess. |
Table of Compound Names
| Name Mentioned in Article | Full Name or Description |
| SAG (Racemate) | 3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide (Racemic Mixture) |
| (+)-SAG | The dextrorotatory enantiomer of SAG |
| (-)-SAG | The levorotatory enantiomer of SAG |
| Smoothened | A G protein-coupled receptor in the Hedgehog signaling pathway |
Chromatographic Techniques for Chiral Separation
The resolution of a racemic mixture into its individual enantiomers is a fundamental process in stereochemical analysis. jackwestin.com Chromatographic methods are among the most powerful and widely used techniques for this purpose due to their efficiency and adaptability. researchgate.netnih.gov The underlying principle involves the use of a chiral environment that interacts diastereomerically (i.e., differently) with each enantiomer, leading to differential migration rates and thus separation. chiralpedia.com
Several high-performance chromatographic techniques are employed for chiral separations:
High-Performance Liquid Chromatography (HPLC): HPLC is the most prevalent chromatographic method for chiral separation, particularly for non-volatile and thermally sensitive compounds. chiralpedia.com The technique utilizes a chiral stationary phase (CSP) that creates the necessary chiral environment for separation. jackwestin.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a diverse range of racemic compounds. chiralpedia.com The separation occurs as the enantiomers in the mobile phase pass through the column and interact differentially with the CSP, resulting in different retention times. chiralpedia.com
Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Similar to HPLC, chiral GC employs a column with a chiral stationary phase to resolve enantiomers. jackwestin.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly successful application for chiral separations. researchgate.net It often uses supercritical carbon dioxide as the main component of the mobile phase, which provides advantages like low viscosity and high diffusivity, leading to fast and efficient separations. researchgate.net The high-throughput capabilities of SFC make it a valuable tool for screening and preparative-scale separations of racemates. nih.gov
Below is a comparative overview of these primary chromatographic techniques for chiral resolution.
| Technique | Principle | Typical Analytes | Key Advantages |
| HPLC | Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase. chiralpedia.com | Non-volatile, thermally unstable compounds. chiralpedia.com | Broad applicability, well-established, suitable for complex molecules. chiralpedia.com |
| GC | Differential interaction with a CSP in a gaseous mobile phase. jackwestin.com | Volatile, thermally stable compounds. | High resolution, fast analysis for suitable analytes. |
| SFC | Differential interaction with a CSP using a supercritical fluid mobile phase (e.g., CO2). researchgate.net | Broad range of compounds, including those suitable for HPLC. | High speed, reduced solvent consumption, high efficiency. researchgate.netnih.gov |
Spectroscopic Approaches for Stereochemical Analysis
Once enantiomers are separated or synthesized in pure form, spectroscopic techniques are essential for determining their absolute and relative stereochemistry. numberanalytics.com These methods provide detailed information about the three-dimensional arrangement of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation and stereochemical analysis in solution. numberanalytics.comsolubilityofthings.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about the spatial proximity of nuclei. numberanalytics.com It detects through-space interactions, and the intensity of the NOE signal is inversely proportional to the sixth power of the distance between nuclei, making it effective for determining relative stereochemistry in rigid or semi-rigid structures. wordpress.com
Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, which can be used to infer stereochemical relationships. wordpress.com
Residual Dipolar Couplings (RDCs): RDCs offer a powerful method for determining stereochemistry by providing long-range structural information, overcoming the distance limitations of NOE. conicet.gov.ar This technique has proven decisive in cases where conventional NMR methods provided ambiguous results. conicet.gov.arresearchgate.net
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. numberanalytics.com It is considered the gold standard for determining absolute stereochemistry, although it is contingent on the ability to grow suitable crystals. conicet.gov.ar
Chiroptical Spectroscopy: These methods analyze the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD and ORD spectroscopy measure the difference in absorption of left- and right-circularly polarized light. wordpress.com The resulting spectra are highly sensitive to the chiral environment within the molecule and can be used to assign the absolute configuration, often by comparing experimental data to established rules or theoretical calculations. wordpress.com
The following table summarizes key spectroscopic techniques for stereochemical analysis.
| Technique | Information Provided | Phase | Key Features & Limitations |
| NMR (NOESY, J-coupling) | Relative stereochemistry, conformational analysis. wordpress.com | Solution | Provides detailed structural data in solution; analysis can be complex for flexible molecules. wordpress.com |
| NMR (RDC) | Relative orientation of internuclear vectors, long-range structural data. conicet.gov.ar | Solution (in aligning media) | Overcomes distance limitations of NOE; requires a medium to induce partial alignment. conicet.gov.ar |
| X-ray Crystallography | Absolute 3D structure. numberanalytics.com | Solid | Provides definitive stereochemical assignment; requires high-quality single crystals. numberanalytics.comconicet.gov.ar |
| Circular Dichroism (CD) | Information on absolute configuration and secondary structure. wordpress.com | Solution | Highly sensitive to chirality, especially for molecules with chromophores; requires comparison to standards or theory. wordpress.com |
Synthetic Approaches for Enantiopure SAG Isomers and Analogs
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic strategies to produce single enantiomers selectively, a process known as asymmetric synthesis. ub.eduslideshare.net
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create a specific stereoisomer from a prochiral or achiral starting material. researchgate.net Several major strategies are employed to achieve this goal.
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds, such as amino acids or carbohydrates, as starting materials. ub.eduddugu.ac.in The inherent chirality of the starting material is incorporated into the final product, guiding the stereochemistry of the synthesis. researchgate.net
Chiral Auxiliaries: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. ddugu.ac.in This new, diastereomeric compound then undergoes a reaction where the auxiliary directs the formation of a new stereocenter with high selectivity. ub.edu After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. ub.edu
Asymmetric Catalysis: This is a highly efficient method that uses a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ub.eduresearchgate.net The catalyst, which can be a transition metal complex, an organocatalyst, or an enzyme, creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. researchgate.net
A comparison of these strategies is presented below.
| Strategy | Description | Stoichiometry of Chiral Source | Advantages |
| Chiral Pool Synthesis | Uses a naturally occurring enantiopure compound as a building block. ddugu.ac.in | Stoichiometric | Conceptually simple; chirality is pre-defined. researchgate.net |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a reaction. ub.edu | Stoichiometric | High diastereoselectivity is often achievable; reliable methods exist. ub.edu |
| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer. researchgate.net | Catalytic | Highly efficient (small amount of catalyst produces large amount of product); atom economical. ub.edu |
Modular Synthetic Methodologies
Modular synthesis is a strategic approach that enables the efficient and flexible creation of a library of related compounds, or analogs. beilstein-journals.org This methodology is invaluable for exploring structure-activity relationships by systematically modifying different parts of a molecule. numberanalytics.com
The core principle of a modular synthesis is to design a convergent reaction pathway where pre-synthesized "modules" or building blocks can be combined in various combinations. beilstein-journals.org This contrasts with a linear synthesis where modifications late in the sequence are often difficult. For a compound like SAG, a modular approach would allow for the independent variation of different structural components to produce a range of SAG analogs.
Key features of modular synthesis include:
Convergent Design: Separate modules are synthesized independently and then assembled in the final stages. beilstein-journals.org
Flexibility: Allows for the rapid generation of diverse analogs by simply changing one of the building blocks. beilstein-journals.org
For example, a modular synthesis of SAG analogs might involve a key coupling reaction, such as a copper-catalyzed three-component assembly or a palladium-catalyzed carbonylation, to join different molecular fragments. beilstein-journals.orgnih.gov This strategy would facilitate the systematic modification of various parts of the SAG scaffold to investigate their impact on its properties.
Preclinical and in Vitro Investigation of Sag Racemate in Cellular Models
Mammalian Cell Line Applications in Hedgehog Signaling Studies
Racemic SAG is instrumental in studying Hh signaling across various mammalian cell lines. Cell lines such as NIH/3T3, hTERT RPE-1, and Daoy are commonly employed due to their responsiveness to Hh pathway activation. plos.orgplos.org In contrast, cell lines like ARPE-19 and HEK293T have shown limited response to SAG-induced pathway stimulation. nih.govplos.org The activation of the Hh pathway by SAG leads to the translocation of SMO to the primary cilium, initiating downstream signaling events. stemcell.com
A primary method to quantify Hh pathway activation is through reporter gene assays. google.com These assays typically utilize cell lines, such as the NIH-3T3-derived Shh-LIGHT2 line, which are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization. google.comgoogle.com The addition of racemic SAG to these cells induces the expression of the luciferase gene, and the resulting luminescence provides a quantitative measure of pathway activation. google.complos.org For instance, in NIH 3T3 Gli-RE cells, SAG has been shown to cause a dose-dependent increase in luminescence with an EC₅₀ of 79 nM. plos.org These reporter assays are crucial for screening potential Hh pathway inhibitors, where compounds are tested for their ability to block SAG-induced luciferase expression. google.comnih.gov
| Cell Line | Reporter System | Agonist Used | Assay Purpose | Reference |
|---|---|---|---|---|
| NIH-3T3-derived Shh-LIGHT2 | Gli-dependent firefly luciferase and constitutive Renilla luciferase | 0.5 μM SAG | Screening for Hh pathway inhibitors | google.com |
| NIH 3T3 Gli-RE | Gli-responsive luciferase | SAG (dose-dependent) | Functional inhibition assay against SMO agonists | plos.org |
| NIH3T3-GRE-Luc | Luciferase reporter | 10 nM SAG | Screening for Hh signaling pathway inhibitors | nih.gov |
| Ptch-/- MEF cells | Gli-responsive β-galactosidase | 20 nM SAG | Confirming specificity of macrocyclic inhibitors for the Shh pathway | acs.org |
Activation of the Hh pathway by racemic SAG leads to changes in the expression of downstream target genes. Gene expression profiling, often performed using techniques like real-time RT-PCR and RNA sequencing, allows for the detailed analysis of these changes. nih.govplos.orgfrontiersin.org Key target genes that are typically upregulated upon SAG stimulation include GLI1, PTCH1, and HHIP. plos.orgresearchgate.net For example, in Daoy medulloblastoma cells, treatment with 100 nM SAG induced the expression of GLI1 protein and upregulated transcripts for GLI1 and PTCH. plos.org Similarly, in C3H10T1/2 cells, SAG treatment leads to an increase in Gli1 mRNA levels. acs.org This analysis is vital for understanding the molecular consequences of Hh pathway activation and for identifying potential therapeutic targets. nih.govnih.gov
| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Key Findings | Reference |
|---|---|---|---|---|---|
| Daoy | 100 nM SAG | GLI1, PTCH | - | SAG induces canonical HH/GLI target gene expression. | plos.org |
| Trisomic tNPCs | 1 μM SAG | - | - | Identified 2,199 upregulated and 2,511 downregulated genes in trisomic vs. euploid cells after SAG treatment. | frontiersin.org |
| C3H10T1/2 | 20 nM SAG | Gli1 | - | Used to confirm the specificity of Hh pathway inhibitors. | acs.org |
| hTERT RPE-1 and NIH/3T3 | 1μM SAG | Hh target genes | - | Demonstrated to be suitable models for Hh signaling studies. | plos.org |
Cellular Functional Assays
Beyond gene expression, the effects of racemic SAG are investigated through various cellular functional assays to understand its impact on cell behavior.
Cell migration is a complex process that can be influenced by Hh signaling. sigmaaldrich.comnih.gov Assays such as the Boyden chamber assay and scratch assays are commonly used to study the effect of SAG on cell migration. sigmaaldrich.commdpi.com These assays create a cell-free zone into which cells can migrate, and the rate of migration can be quantified. mdpi.com For example, in studies of cancer metastasis, these assays can simulate the invasion of tumor cells into surrounding tissues. merckmillipore.com While direct studies detailing the effect of racemic SAG on cell migration are not extensively available in the provided context, the established role of the Hh pathway in cell movement suggests that SAG would be a valuable tool in such investigations.
The Hh pathway, and therefore its activator SAG, plays a significant role in cell fate determination and the proliferation of precursor cells. nih.govjax.org Cell fate determination is the process by which a cell commits to a specific developmental path. ebi.ac.uk In vitro studies have shown that SAG can influence the differentiation of various stem and progenitor cells. For instance, it improves the neuronal differentiation of human induced pluripotent stem cells and induces the proliferation and survival of neuronal and glial precursors. stemcell.com In mouse inner ear statoacoustic ganglion (SAG)-derived neural progenitors, nerve growth factor was shown to affect cell fate in a concentration-dependent manner, promoting proliferation at low concentrations and differentiation at medium concentrations. nih.gov Furthermore, in mouse embryonic stem cells, the inactivation of the SAG E3 ubiquitin ligase was found to block differentiation and sensitize cells to apoptosis, highlighting the intricate role of SAG-related pathways in determining cell fate. plos.org
Structural Biology and Computational Studies of Sag Racemate and Smoothened
Experimental Structural Determination of Smoothened and Related Complexes
The three-dimensional architecture of SMO and its complexes with various ligands, including SAG, has been elucidated through a combination of high-resolution structural biology techniques.
X-ray crystallography has provided foundational insights into the binding of small molecules to the SMO receptor. Crystal structures of human SMO have been determined in complex with antagonists like SANT1 and Anta XV, as well as the agonist SAG1.5, at resolutions between 2.6 and 2.8 Å. nih.gov These studies revealed that the transmembrane domain of SMO contains a long, narrow cavity with multiple ligand-binding sites. nih.gov
The agonist SAG1.5 was observed to induce a conformational change in the binding pocket residues, which is thought to be a key part of the activation mechanism. nih.gov Specifically, the binding of SAG1.5 leads to a remodeling of the polar interaction network involving residues R400, D473, and E518. nih.gov This rearrangement of the binding pocket could act as a trigger for SMO activation. nih.gov
Table 1: Crystallographic Data of Human SMO in Complex with Various Ligands
| Complex | PDB ID | Resolution (Å) | Space Group | Key Findings |
|---|---|---|---|---|
| SMO-SANT1 | 4O9R | 2.8 | C222₁ | Antagonist binds deep in the 7TM cavity. nih.gov |
| SMO-Anta XV | - | 2.6 | P2₁2₁2₁ | Antagonist binding site identified. nih.gov |
Data sourced from Wang et al., 2014. nih.gov
Cryo-electron microscopy (cryo-EM) has become a revolutionary tool for determining the structures of large, flexible complexes like GPCRs coupled to their signaling partners. Several cryo-EM structures of SMO have been solved, providing a more complete picture of its activated state. pnas.orgoup.com These structures have captured SMO in complex with endogenous agonists like 24(S),25-epoxycholesterol and coupled to heterotrimeric Gi proteins. nih.govresearchgate.net
A cryo-EM structure of a human SMO-Gαi-antibody complex bound to SAG revealed the presence of an endogenous sterol molecule within the 7-TM bundle, in addition to the synthetic agonist. researchgate.net This finding suggests a complex interplay between synthetic agonists and endogenous lipids in the regulation of SMO activity. The resolution of these cryo-EM structures, while sometimes modest (ranging from 3.14 to 3.96 Å), has been sufficient to reveal key architectural features of the activated receptor. pnas.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. bruker.com Solution NMR studies have revealed that SAG can exist as two distinct conformers, designated A and B. nih.gov Both conformers were found to be agonists of the SMO receptor. nih.gov Interestingly, molecular docking studies suggested that the minor conformer (conformer B) in a D₂O solution has a higher affinity for the SMO receptor. nih.gov
Variable-temperature NMR experiments have further shown that the ratio of these two conformers is highly dependent on the solvent, indicating that the local environment can significantly influence the bioactive conformation of SAG. nih.gov This highlights the dynamic nature of the ligand itself, which can have important implications for its interaction with the receptor. NMR is also used to study the dynamics of macromolecules like SMO, providing insights into conformational changes that are essential for its function. umn.eduucsb.edu
Computational Modeling of SAG-Smoothened Interactions
Computational methods, including molecular docking, molecular dynamics simulations, and free energy calculations, have complemented experimental studies by providing a dynamic and energetic perspective on the SAG-SMO interaction.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies have been instrumental in identifying the binding site of SAG within the 7TM bundle of SMO and in comparing the binding modes of different conformers. nih.gov
Molecular dynamics (MD) simulations provide a more detailed, atomistic view of the dynamic process of ligand binding and receptor activation. MD simulations have been used to explore the activation mechanism of SMO in its ligand-free (apo) state and in the presence of agonists like SAG and antagonists. nih.gov These simulations have shown that SAG binding induces an expansion of a hydrophobic tunnel within SMO, which is consistent with a proposed cholesterol transport-like activity. nih.govbiorxiv.org In contrast, antagonists were found to occlude this tunnel. nih.gov MD simulations have also been used to study the movement of different domains of SMO, such as the Cysteine-Rich Domain (CRD), and how this movement is affected by ligand binding and G-protein coupling. pnas.orgfrontiersin.org
Binding free energy calculations are used to estimate the strength of the interaction between a ligand and a receptor. nih.gov These calculations can provide a quantitative measure of binding affinity and can be used to rationalize the effects of mutations or to guide the design of new ligands with improved potency.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org 2D- and 3D-QSAR models have been developed for various GPCRs to identify the key structural features required for agonistic or antagonistic activity. frontiersin.orgnih.govmdpi.com For SMO, QSAR studies can help to understand the structural requirements for potent agonism and can be used to design novel SMO modulators. issnpschool.org These models often use descriptors that capture the steric, electrostatic, and hydrophobic properties of the molecules to correlate with their activity. mdpi.com
Table 2: Key Computational Studies on SAG-Smoothened Interaction
| Study Type | Key Findings | References |
|---|---|---|
| Molecular Docking | Identified binding site of SAG; showed higher affinity for conformer B. | nih.gov |
| Molecular Dynamics | SAG binding expands a hydrophobic tunnel in SMO; revealed dynamic changes in CRD and TM domains upon activation. | pnas.orgnih.govbiorxiv.orgfrontiersin.orgosti.gov |
Investigation of Allosteric Sites and Binding Hotspots on Smoothened
The Smoothened (SMO) receptor, a member of the Class F G protein-coupled receptors (GPCRs), possesses multiple allosteric sites and binding hotspots that are crucial for its function and modulation. nih.govnih.gov These sites are topographically distinct from the orthosteric site where endogenous ligands typically bind. nih.gov The investigation of these sites provides a deeper understanding of SMO regulation and offers opportunities for the development of novel therapeutics. nih.govfrontiersin.org
One of the most well-characterized allosteric sites on SMO is located within the seven-transmembrane (7TM) domain. This long and narrow cavity can accommodate various small molecule modulators, including the agonist SAG and antagonists like SANT-1. nih.gov Structural studies have revealed that different ligands can bind to distinct, sometimes overlapping, sites within this pocket. For example, SANT-1 binds to a deeper position compared to other known ligands. nih.gov The binding of SAG induces a conformational change in the pocket, particularly affecting residues R400, D473, and E518, which is a key differentiator between agonist- and antagonist-bound structures. nih.gov
In addition to the 7TM domain, the extracellular cysteine-rich domain (CRD) of SMO contains a binding site for sterols, such as 20(S)-hydroxycholesterol (20(S)-OHC). elifesciences.orgmdpi.com This site is distinct from the 7TM pocket, and its engagement by oxysterols can allosterically modulate SMO activity. elifesciences.org The binding of oxysterols to the CRD is highly stereospecific. elifesciences.org
Computational approaches, such as the FTMAP algorithm, have been instrumental in identifying "binding hot spots" on GPCRs. nih.govnih.gov These are regions with a high propensity to bind small molecule fragments and can represent potential allosteric sites. nih.gov Studies have shown that such hot spots are widely distributed across the surfaces of GPCRs, including extracellular vestibules, lipid-exposed regions, and intracellular domains. nih.govnih.gov In SMO, a novel sterol-binding site in the extracellular extension of transmembrane helix 6 (TM6) was identified, which connects other sites in the 7TM domain and the CRD, forming an intramolecular sterol channel. rcsb.org This suggests a complex mechanism of regulation where sterols may be transported through the core of the receptor. rcsb.org
The existence of these multiple allosteric sites allows for a sophisticated level of regulation. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), depending on how they affect the receptor's response to an endogenous agonist. nih.gov The amino acid sequences of these allosteric sites are often less conserved than those of orthosteric sites, which can be exploited to develop more selective drugs with fewer side effects. nih.gov
Stereoselective Computational Analysis of SAG Enantiomer Binding
While SAG is often used as a racemate, computational studies have delved into the stereoselective binding of its enantiomers to the Smoothened (SMO) receptor. This type of analysis is crucial because enantiomers of a chiral drug can exhibit different pharmacological activities and binding affinities. nih.govmdpi.com
Computational modeling, including molecular docking and energy minimization, is employed to predict the binding modes of individual enantiomers within the SMO binding pocket. nih.gov These studies take advantage of the available crystal structures of human SMO in complex with various ligands. nih.gov By simulating the interaction of each enantiomer with the receptor, researchers can identify key differences in their binding poses and interactions with specific amino acid residues.
For instance, in the rational design of new Hedgehog pathway inhibitors inspired by other natural products, computational docking was used to evaluate how different stereoisomers fit into the SMO antagonist site. nih.gov Scoring functions, such as XSCORE, are then used to estimate the theoretical binding affinity (-pKd) for each enantiomer. issnpschool.org These analyses have shown that even with the same chemical scaffold, enantiomers can adopt different orientations within the binding site, leading to variations in their predicted binding affinities. issnpschool.org
These computational predictions are often in remarkable agreement with experimental data, corroborating the structural insights gained from the models. issnpschool.org For example, a higher theoretical affinity for one enantiomer over the other in computational studies often corresponds to a more potent inhibitory activity in cell-based assays. issnpschool.org
Broader Research Implications and Future Directions for Sag Racemate
SAG (Racemate) as a Reference Agonist in Hedgehog Pathway Research
SAG (Racemate) is a potent, cell-permeable small molecule that activates the Hedgehog signaling pathway by directly binding to the heptahelical bundle of the SMO receptor. stemcell.comsapphirebioscience.com This action mimics the natural activation of the pathway that occurs when Hh ligands bind to the Patched (Ptch) receptor, relieving Ptch's inhibition of SMO. nih.govnih.gov Its well-characterized mechanism of action and consistent activity have established SAG as a gold-standard reference agonist in laboratories worldwide.
The development of high-throughput screening (HTS) assays is fundamental to discovering new small molecules that can modulate a biological pathway. In the context of the Hedgehog pathway, SAG is crucial for the validation and optimization of such assays. nih.govdovepress.com HTS assays designed to identify novel inhibitors or activators of Hh signaling require a reliable positive control to ensure the assay is performing correctly.
Researchers use SAG to establish a maximum activation signal, a benchmark against which potential inhibitory compounds are measured. nih.gov For instance, in developing an assay to find antagonists of Sonic hedgehog (Shh) binding to heparin, a known co-factor in the pathway, a robust and reproducible assay is necessary. nih.govdovepress.com Similarly, in cell-based assays that measure the expression of downstream Hh target genes like Gli1, SAG provides the necessary stimulation to create a window for screening potential inhibitors. The reliability of SAG allows for the calculation of key assay validation parameters, such as the Z' factor, which indicates the robustness and suitability of the assay for HTS. nih.gov
| Assay Development Stage | Function of SAG (Racemate) | Significance |
|---|---|---|
| Assay Design | Provides a potent and specific positive control for Hedgehog pathway activation. | Ensures the biological system (e.g., cell line) is responsive to SMO activation. |
| Optimization | Helps determine optimal assay conditions (e.g., concentration, incubation time) to achieve a maximal signal window. | Maximizes the ability to detect both agonist and antagonist effects. |
| Validation | Used to establish the maximum signal for calculating statistical parameters like the Z' factor. nih.gov | Confirms the assay is robust, reproducible, and suitable for screening large compound libraries. nih.gov |
The clinical use of SMO antagonists, such as vismodegib (B1684315) and sonidegib, for treating cancers like basal cell carcinoma has been hampered by the development of drug resistance. nih.govnih.govresearchgate.net Understanding the mechanisms behind this resistance is a critical area of research. SAG (Racemate) serves as a valuable tool in these investigations.
Researchers can use SAG in preclinical models to study how cancer cells adapt to and overcome the effects of SMO inhibitors. For example, mutations in the SMO receptor can prevent antagonists from binding while still allowing activation by agonists like SAG. By using SAG in cell lines with known or induced resistance mutations, scientists can characterize the functional consequences of these mutations and explore how they affect the receptor's conformation and downstream signaling. nih.gov These studies are essential for developing second-generation SMO inhibitors that can overcome known resistance mutations. nih.gov
Contributions to Understanding Hedgehog Pathway Biology
The Hedgehog signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis. nih.govnih.gov Dysregulation of this pathway can lead to severe developmental defects and is implicated in the formation of various cancers. nih.gov The availability of SAG has allowed for precise temporal activation of the pathway, providing deep insights into its biological functions.
SAG has been instrumental in elucidating the role of Hh signaling in the development of various tissues and organs. The ability to activate the pathway at specific developmental stages in in vitro and in vivo models has been a significant advantage.
Key research findings using SAG include:
Neural Development : Studies have shown that SAG promotes the proliferation and survival of neuronal precursors and can improve the neuronal differentiation of human induced pluripotent stem cells. stemcell.comwikipedia.org
Cerebellar Development : In a mouse model of Down Syndrome, which is characterized by reduced cerebellar size, a single treatment with SAG shortly after birth was shown to rescue cerebellar morphology and improve cognitive and behavioral phenotypes in adulthood. stemcell.comwikipedia.org
Neuroprotection : SAG has demonstrated neuroprotective effects in models of neonatal brain injury, including preventing glucocorticoid-induced cerebellar damage and reducing tissue loss while improving cognitive outcomes after neonatal stroke. wikipedia.orgnih.govnih.gov
Odontogenesis : The Hedgehog pathway is a highly conserved marker for tooth development, and research indicates its role in the early specification of tooth-forming epithelium and morphogenesis of the tooth germ. researchgate.netresearchgate.net
| Developmental Process | Model System | Key Finding | Reference |
|---|---|---|---|
| Cerebellar Morphology | Ts65Dn Mouse Model of Down Syndrome | Neonatal SAG treatment rescued cerebellar size and improved behavioral outcomes. | stemcell.comwikipedia.org |
| Neuronal Differentiation | Human Induced Pluripotent Stem Cells | SAG treatment improved the conversion to the neuronal lineage. | stemcell.com |
| Neuroprotection | Rat Model of Neonatal Stroke | A single dose of SAG post-injury preserved brain volume and improved long-term cognitive function. | nih.govnih.gov |
| Cerebellar Injury | Mouse Model of Glucocorticoid-Induced Injury | SAG prevented neonatal cerebellar injury. | stemcell.comwikipedia.org |
In adult organisms, the Hedgehog pathway is less active but plays a crucial role in maintaining tissue homeostasis and regulating stem cell populations. nih.gov SAG has been used to probe these functions. For instance, research has shown that activating Hh signaling with SAG can accelerate osteoblast differentiation and promote bone healing in animal models, suggesting a role for the pathway in bone homeostasis and repair. nih.gov Furthermore, Hh signaling is essential for maintaining the self-renewal capacity of postnatal neural stem cells, a process that can be stimulated by SAG treatment. embopress.org These findings highlight the pathway's importance in tissue maintenance and regeneration.
Emerging Methodologies and Technologies in Small Molecule Agonist Research
The discovery and design of small molecule agonists like SAG are continually evolving, driven by technological and methodological advancements. These new approaches promise to accelerate the identification of more potent, selective, and effective therapeutic agents. frontiersin.orgpharmasalmanac.com
Artificial Intelligence (AI) and Machine Learning (ML) : AI is revolutionizing drug discovery by analyzing vast datasets to predict molecular interactions, bioactivity, and toxicity. frontiersin.orgardigen.com Generative AI models can now design novel molecules with desired properties from the ground up, significantly shortening the initial discovery timeline. frontiersin.orgfirstwordhealthtech.com
Computer-Aided Drug Design (CADD) : CADD employs computational methods to predict the binding affinity between small molecules and their protein targets. frontiersin.org Advances in algorithms and computing power allow for more accurate simulations of complex biological interactions, refining drug design and reducing the need for extensive experimental screening. frontiersin.orgacs.org
DNA-Encoded Libraries (DELs) : DEL technology allows for the screening of immense chemical libraries, often containing billions of unique compounds. frontiersin.org Each molecule is tagged with a unique DNA barcode, enabling massive parallel screening against a target protein to rapidly identify potential hits. frontiersin.org
Targeted Protein Degradation (TPD) : A groundbreaking strategy that moves beyond simple inhibition or activation. TPD uses small molecules, such as proteolysis-targeting chimeras (PROTACs), to tag specific proteins for destruction by the cell's natural degradation machinery. frontiersin.orgnih.gov This approach could be adapted to target components of signaling pathways to achieve a desired outcome.
Click Chemistry : This methodology involves highly efficient and selective chemical reactions that enable the rapid synthesis of large and diverse compound libraries for screening. frontiersin.org
These emerging technologies are shifting the paradigm of drug discovery from large-scale empirical screening to a more targeted, data-driven design process, promising to deliver the next generation of small molecule modulators for pathways like the Hedgehog cascade. pharmasalmanac.com
Advanced Synthesis Techniques for Chiral Compounds
The synthesis of single enantiomers from racemic mixtures or achiral starting materials is a cornerstone of modern medicinal chemistry. hilarispublisher.com The development of advanced synthesis techniques for chiral compounds is critical for producing enantiomerically pure drugs, which can exhibit improved efficacy and safety profiles. researchgate.net Key methodologies in this field include enantioselective catalysis, asymmetric synthesis, and biocatalysis.
Enantioselective catalysis utilizes chiral catalysts to selectively produce one enantiomer over the other. hilarispublisher.com These catalysts, often chiral transition metal complexes or organocatalysts, can create chiral molecules with high precision. hilarispublisher.comrsc.org For instance, asymmetric hydrogenation and asymmetric epoxidation are widely used techniques for producing chiral alcohols, amines, and epoxides, which are valuable intermediates in pharmaceutical synthesis. hilarispublisher.com
Asymmetric synthesis encompasses a range of strategies to generate chiral molecules. One common approach is chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials. Another method involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chiral synthesis. pharmasalmanac.com Enzymes can perform complex transformations with high stereo- and regioselectivity, often under mild reaction conditions. pharmasalmanac.com This method is particularly advantageous for producing complex molecules with multiple chiral centers. pharmasalmanac.com
| Synthesis Technique | Description | Key Advantages |
| Enantioselective Catalysis | Employs chiral catalysts (e.g., transition metal complexes, organocatalysts) to favor the formation of one enantiomer. | High selectivity, broad applicability. |
| Asymmetric Synthesis | Includes methods like chiral pool synthesis (using chiral starting materials) and the use of chiral auxiliaries to direct stereochemistry. | Access to a wide range of chiral molecules. |
| Biocatalysis | Utilizes enzymes to perform stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. |
Integrated Computational and Experimental Approaches
The convergence of computational and experimental methods has revolutionized drug discovery and development. jddhs.commdpi.comresearchgate.net This integrated approach accelerates the identification and optimization of lead compounds by combining predictive modeling with empirical validation. jddhs.com
Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting the binding affinities and modes of interaction between small molecules and their biological targets. jddhs.comresearchgate.net Machine learning and artificial intelligence are further enhancing these capabilities, enabling the design of novel compounds with desired properties. jddhs.comresearchgate.net
These in silico predictions are then validated and refined through experimental techniques. High-throughput screening (HTS) allows for the rapid testing of large compound libraries, while structural biology methods like X-ray crystallography and cryo-electron microscopy provide detailed atomic-level insights into drug-target interactions. jddhs.commdpi.com This iterative cycle of prediction and experimentation creates a more efficient and rational drug design process. jddhs.com
| Approach | Description | Application in Drug Discovery |
| Computational | Utilizes computer modeling (molecular docking, QSAR, machine learning) to predict compound behavior. jddhs.comresearchgate.net | Lead identification, optimization of pharmacokinetic properties, prediction of drug-target interactions. jddhs.comresearchgate.net |
| Experimental | Employs laboratory techniques (HTS, X-ray crystallography, NMR spectroscopy) for empirical validation. jddhs.com | Validation of computational predictions, determination of protein structures, and assessment of biological activity. jddhs.commdpi.com |
| Integrated | Synergistically combines computational predictions with experimental validation in an iterative workflow. jddhs.com | Accelerates the drug discovery pipeline from initial screening to preclinical development. jddhs.com |
Challenges and Opportunities in Racemic Compound Research
Research into racemic compounds presents a unique set of challenges and opportunities that are distinct from the study of single enantiomers. Understanding the complexities of racemates can lead to new therapeutic strategies and a deeper appreciation of stereochemistry in biological systems.
Strategic Considerations for Research on Racemic Versus Enantiopure Modulators
The decision to develop a drug as a racemate or a single enantiomer is a critical strategic consideration in pharmaceutical research. researchgate.net While enantiopure drugs are often favored for their potentially simpler pharmacological and pharmacokinetic profiles, the study of racemates can offer valuable insights. researchgate.net
The separation of racemic mixtures can be a significant challenge due to the identical physical properties of enantiomers. jackwestin.comlibretexts.org Techniques such as chiral chromatography and the formation of diastereomeric salts are employed for resolution. ardena.comjackwestin.com The difficulty and cost of these separation processes can influence the decision to pursue a racemic or enantiopure drug.
Furthermore, the phenomenon of in vivo chiral inversion, where one enantiomer is converted to the other within the body, can complicate the pharmacokinetic profile of a drug and must be considered during development.
| Consideration | Racemic Modulator | Enantiopure Modulator |
| Pharmacological Profile | Potentially complex, as both enantiomers may have different activities. researchgate.net | Generally simpler and more selective. researchgate.net |
| Pharmacokinetic Profile | Can be complex due to different metabolism rates of enantiomers. researchgate.net | Simpler pharmacokinetics. researchgate.net |
| Development Challenges | May require characterization of the activity of both enantiomers. | Requires stereoselective synthesis or resolution of a racemate. ardena.com |
| Therapeutic Index | Potentially lower if one enantiomer contributes to toxicity. researchgate.net | Potentially improved therapeutic index. researchgate.net |
Future Avenues for Stereochemistry-Driven Chemical Biology Research
The study of stereochemistry is fundamental to understanding the interactions between molecules in biological systems. researchgate.netlongdom.org Future research in stereochemistry-driven chemical biology is poised to uncover new biological mechanisms and therapeutic targets.
The development of stereochemically diverse compound libraries will be crucial for exploring the full range of biological activities that can be achieved with chiral molecules. researchgate.netvinogradovalab.com These libraries will enable the identification of highly selective probes for studying biological processes and for discovering novel drug candidates.
Advances in analytical techniques are also essential for characterizing the stereochemical composition of complex biological samples and for elucidating the mechanisms of stereoselective interactions. pharmtech.com Furthermore, the integration of stereochemical considerations into computational models will improve our ability to predict the biological activity of chiral compounds.
A deeper understanding of how stereochemistry influences a molecule's journey through the body—from absorption and distribution to metabolism and excretion—will be a key area of future investigation. researchgate.net This knowledge will be critical for the rational design of safer and more effective chiral drugs.
Q & A
Q. How can AI tools enhance literature reviews on racemate pharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
